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Compound of Interest

Compound Name:
Methyl (4R)-4-amino-5-oxo-D-

prolinate

CAS No.: 189450-23-5

Cat. No.: B575495 Get Quote

Executive Summary
In the landscape of peptidomimetics and drug design, 4-aminoproline (Amp) represents a

versatile scaffold that transcends the passive structural role of native proline. Unlike 4-

hydroxyproline (Hyp), which provides static stabilization via electronegative induction, Amp

introduces a tunable pH-responsive switch. The ionization state of the C4-amino group (

) allows researchers to dynamically modulate ring puckering and peptide bond isomerism (

) under physiological conditions.

This guide provides a rigorous technical framework for the conformational analysis of Amp-

containing peptides. It details the causal stereoelectronic mechanisms, synthetic routes, and a

self-validating NMR protocol designed to quantify ring conformation and amide geometry.

Stereoelectronic Fundamentals: The "Why" and
"How"
To effectively deploy Amp in drug design, one must master the stereoelectronic principles that

govern its topology. The conformation of the pyrrolidine ring is not random; it is dictated by the

gauche effect and steric constraints.
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The Gauche Effect & Ring Puckering
The pyrrolidine ring exists in dynamic equilibrium between two envelope conformations:

-endo (down) and

-exo (up).

The Mechanism: In 4-substituted prolines, an electronegative substituent (X) at

prefers a gauche orientation relative to the amide nitrogen (

).[1][2] This maximizes the orbital overlap between the

bonding orbital and the

antibonding orbital.

(4R)-Aminoproline: The substituent is trans to the carbonyl group. To satisfy the gauche

effect with the ring nitrogen, the ring adopts the

-exo pucker.[3]

(4S)-Aminoproline: The substituent is cis to the carbonyl. The gauche effect forces the ring

into the

-endo pucker.[3][4][5]

Impact on Peptide Bond Geometry ( )
The ring pucker directly influences the preceding peptide bond (

).

-exo (4R-Amp): Positions the

and

atoms to allow a favorable

interaction between the carbonyl oxygen of

and the carbonyl carbon of
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. This stabilizes the trans isomer.

-endo (4S-Amp): Sterically crowds the trans state and weakens the

interaction, shifting the equilibrium significantly toward the cis isomer.

The pH Switch
The unique utility of Amp lies in protonation.

Acidic/Neutral pH: The substituent is

. This is a strong electron-withdrawing group (EWG), reinforcing the gauche effect and
locking the pucker (

-exo for 4R;

-endo for 4S).

Basic pH: The substituent is

. It is less electron-withdrawing and capable of hydrogen bonding. The strong bias weakens,
allowing greater conformational flexibility.
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Figure 1: Causal logic flow connecting stereochemistry to peptide bond geometry. High contrast

colors indicate primary logic nodes; subgraphs detail specific isomer outcomes.

Synthesis & Functionalization
Accessing 4-Amp peptides typically involves starting from commercially available 4-

hydroxyproline (Hyp).

Standard Protocol (Inversion Strategy):

Starting Material: (2S, 4R)-N-Boc-4-hydroxyproline methyl ester.

Activation: Convert the 4-OH to a leaving group (Mesylate/Tosylate).

Displacement: React with Sodium Azide (

) to invert stereochemistry to (2S, 4S)-4-azidoproline.

Reduction: Staudinger reduction or hydrogenation yields (2S, 4S)-4-aminoproline.

Note: To retain (4R) stereochemistry, a double inversion (Mitsunobu reaction) or

oxidation/reductive amination sequence is required.

Analytical Methodology: NMR Protocol
This section defines the standard operating procedure (SOP) for determining the conformation

of Amp-containing peptides. This protocol is self-validating: the observation of specific NOE

signals confirms the assignment of the isomeric state.

Sample Preparation
Solvent:

(buffer at pD 4.0 for protonated state; pD 10.0 for neutral state). Avoid DMSO if studying
collagen mimetics, as it disrupts water networks.

Concentration: 2–5 mM to prevent aggregation, unless studying self-assembly.

Reference: Internal TSP or DSS (0.0 ppm).
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NMR Acquisition Parameters
Run the following suite at 298 K (and variable temperature 278 K–323 K for stability studies):

1D

H: For integration of major/minor isomers.

2D TOCSY (60-80 ms mixing): To identify spin systems (connect

to

).

2D ROESY (200-300 ms): Preferred over NOESY for mid-sized peptides to avoid null NOE.

Critical for cis/trans assignment.

Data Interpretation & Validation
Use the following criteria to assign geometry and pucker.

Table 1: NMR Diagnostic Signals for Amp Conformation

Parameter Observation Structural Assignment

(NOE)

Strong Cross-peak (

)
Trans Amide Bond

(NOE)

Strong Cross-peak (

)
Cis Amide Bond

(Coupling) Large (> 8.0 Hz) -endo (associated with 4S)

(Coupling) Small (< 5.0 Hz) -exo (associated with 4R)

Chemical Shift (

)
Upfield shift relative to Pro

Indicates

-substituent shielding
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Experimental Workflow Diagram
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Figure 2: Step-by-step NMR decision matrix for assigning cis/trans isomers and ring puckering

states.

Applications in Drug Development
Collagen Mimetics & Stability
(4R)-Amp is a potent stabilizer of the collagen triple helix. The protonated ammonium group

mimics the hydration shell usually organized by 4-hydroxyproline, but with higher thermal

stability due to the stronger inductive effect.

Application: Synthetic wound healing matrices.

Design Rule: Replace Hyp at the

position in

repeats with (4R)-Amp.

Cell Penetrating Peptides (CPPs)
The cationic nature of Amp at physiological pH makes it an excellent tool for enhancing cellular

uptake.

Mechanism: Polyproline helices (PPII) containing Amp display cationic charges in a specific

radial distribution, facilitating interaction with anionic cell membranes.

Advantage: Unlike Arginine-rich CPPs, Amp-based peptides have a rigid backbone that

resists proteolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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